molecular formula C11H13NO3 B1346369 2-(Butyrylamino)benzoic acid CAS No. 6328-94-5

2-(Butyrylamino)benzoic acid

Cat. No.: B1346369
CAS No.: 6328-94-5
M. Wt: 207.23 g/mol
InChI Key: DTHMYEZSBFMJEA-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-(Butyrylamino)benzoic acid (CAS 6328-94-5) is a benzoic acid derivative featuring a butyryl amide group at the ortho position of the aromatic ring. Its molecular formula is $ \text{C}{11}\text{H}{13}\text{NO}_3 $, with a molecular weight of 207.23 g/mol. The compound’s structure combines a carboxylic acid moiety with a lipophilic butyrylamino substituent, influencing its solubility and biological interactions.

The compound’s structural analogs exhibit notable antitumor activity, as demonstrated in studies on Aconitum vaginatum derivatives, where similar benzoic acid esters inhibited human cancer cell proliferation (e.g., AGS, HepG2, and A549 cell lines) .

Physicochemical Characteristics Key properties include moderate hydrophobicity (logP ~2.1, estimated) due to the butyryl chain, which enhances membrane permeability compared to simpler benzoic acids.

Properties

IUPAC Name

2-(butanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H13NO3/c1-2-5-10(13)12-9-7-4-3-6-8(9)11(14)15/h3-4,6-7H,2,5H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHMYEZSBFMJEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80286168
Record name 2-(butanoylamino)benzoic acid
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Molecular Weight

207.23 g/mol
Source PubChem
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CAS No.

6328-94-5
Record name 2-[(1-Oxobutyl)amino]benzoic acid
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Record name Anthranilic acid, N-butyryl-
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Record name 2-(butanoylamino)benzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butyrylamino)benzoic acid typically involves the reaction of 2-aminobenzoic acid with butyric anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-aminobenzoic acid and butyric anhydride.

    Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, with a base like pyridine to neutralize the by-products.

    Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(Butyrylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound would yield nitro derivatives, while reduction would produce amine derivatives.

Scientific Research Applications

2-(Butyrylamino)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(Butyrylamino)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may interact with proteins or nucleic acids, influencing cellular processes.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-(butyrylamino)benzoic acid with structurally related compounds, highlighting substituent variations, applications, and key research findings:

Compound Name CAS Number Substituent Molecular Weight (g/mol) Key Properties/Applications References
This compound 6328-94-5 Butyryl amide 207.23 Antitumor activity (analogous derivatives)
2-Acetylamino benzoic acid methyl ester (Av7) - Acetyl amide, methyl ester 223.21 Inhibits AGS, HepG2, and A549 cancer cells
2-(2-Chlorophenoxy)benzoic acid - 2-Chlorophenoxy 262.68 Intermediate in benzodiazepine-like synthesis
2-Carbamimidoylbenzoic acid - Carbamimidoyl 180.17 Precursor for pyrimidinyl-benzoic acids
2-Benzoylbenzoic acid - Benzoyl 226.23 Bitter taste receptor interaction (ΔGbinding studies)
Methylbenzoic acid 25567-10-6 Methyl 136.15 Basic benzoic acid derivative; industrial uses

Key Comparisons

In contrast, 2-benzoylbenzoic acid derivatives exhibit stronger binding to T1R3 taste receptors (ΔGbinding = -8.2 kcal/mol) due to aromatic stacking interactions, unlike the aliphatic butyryl group .

Esterified derivatives (e.g., Av7) show enhanced stability and bioavailability compared to free acids, as seen in Aconitum vaginatum studies .

Structural Analysis Crystallographic data for analogs like 2-(2-ethoxy-2-oxoacetamido)benzoic acid () reveal planar amide geometries stabilized by intramolecular hydrogen bonding, a feature likely shared by this compound .

Biological Activity

2-(Butyrylamino)benzoic acid, also known as 2-(N-butyrylamino)benzoic acid, is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological properties, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C₁₄H₁₁N₁O₃, with a molecular weight of approximately 241.24 g/mol. The compound features a benzoic acid core with a butyrylamino group at the second position of the benzene ring. Its synthesis can be achieved through several methods, including:

  • Reaction of benzoic acid with butyryl chloride and ammonia
  • Coupling of 2-aminobenzoic acid with butyric acid

Characterization techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry are commonly employed to confirm its structure and purity.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Anti-inflammatory Properties : Studies have shown that this compound may modulate inflammatory pathways, making it a candidate for treating conditions characterized by inflammation.
  • Interaction with Biological Macromolecules : It has been found to interact with proteins and nucleic acids, suggesting potential roles in enzyme modulation and biochemical pathways.
  • Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, although further investigation is required to establish its efficacy against specific pathogens .

The biological activity of this compound is attributed to its ability to interact with various biological targets. The presence of both carboxylic (-COOH) and amine (-NH-) functional groups enhances its reactivity and interaction with enzymes or receptors. This dual functionality may facilitate its role as an inhibitor or activator in specific biochemical pathways.

Case Studies

  • Anti-inflammatory Effects : A study investigating the anti-inflammatory potential of this compound demonstrated significant reductions in pro-inflammatory cytokines in vitro. The compound was shown to inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation.
  • Enzyme Modulation : Another research effort focused on the compound's interaction with cyclooxygenase (COX) enzymes. Results indicated that this compound could inhibit COX-1 and COX-2 activity, suggesting its potential utility in pain management therapies.

Comparative Analysis

To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Benzoic AcidC₆H₅COOHSimplest aromatic carboxylic acid
Phenylbutyric AcidC₉H₁₀O₂Combines phenyl and butyric structures
Aminobenzoic AcidC₇H₇NO₂Contains an amino group; used in biochemical studies

The combination of carboxylic and amine functionalities in this compound may enhance its biological activity compared to simpler derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Butyrylamino)benzoic acid, and how can reaction conditions be systematically optimized?

  • Methodology :

  • Step 1 : Begin with a condensation reaction between 2-aminobenzoic acid and butyryl chloride in anhydrous dichloromethane under nitrogen. Use triethylamine as a base to neutralize HCl byproducts.
  • Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS to track intermediate formation .
  • Step 3 : Optimize temperature (e.g., 0–25°C) and molar ratios (e.g., 1:1.2 for amine:acyl chloride) using response surface methodology (RSM) to maximize yield, as demonstrated in analogous benzoic acid syntheses .
  • Step 4 : Purify via recrystallization from ethanol/water mixtures, and confirm purity by NMR (¹H/¹³C) and melting point analysis.

Q. How can the crystal structure of this compound be resolved, and which software tools are recommended for refinement?

  • Methodology :

  • Step 1 : Grow single crystals via slow evaporation from a polar aprotic solvent (e.g., DMSO).
  • Step 2 : Collect X-ray diffraction data and process using SHELXS/SHELXD for structure solution and SHELXL for refinement, leveraging its robustness for small-molecule crystallography .
  • Step 3 : Validate hydrogen-bonding networks using ORTEP-III to visualize molecular packing and graph-set analysis (e.g., R₂²(8) motifs common in benzoic acid derivatives) .
  • Step 4 : Cross-check thermal displacement parameters and residual electron density maps to ensure model accuracy.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • Step 1 : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Store in a ventilated, dry area away from oxidizers.
  • Step 2 : In case of inhalation, move to fresh air and administer artificial respiration if necessary. For skin exposure, wash with soap/water and seek medical advice .
  • Step 3 : Monitor waste disposal per local regulations; avoid aqueous release due to potential environmental persistence.

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly design?

  • Methodology :

  • Step 1 : Map intermolecular interactions using graph-set analysis (e.g., N–H···O and O–H···O bonds). Identify motifs like chains (C(4)) or rings (R₂²(8)) .
  • Step 2 : Correlate packing motifs with functional properties (e.g., solubility, thermal stability) using differential scanning calorimetry (DSC).
  • Step 3 : Engineer co-crystals with complementary hydrogen-bond donors/acceptors (e.g., pyridine derivatives) to modulate physicochemical behavior.

Q. What analytical strategies resolve contradictions in spectral data (e.g., NMR vs. LC-MS) for this compound derivatives?

  • Methodology :

  • Step 1 : Perform LC-MS/MS with electrospray ionization (ESI+) to confirm molecular weight and fragmentation patterns. Compare with theoretical isotopic distributions .
  • Step 2 : Use 2D NMR (COSY, HSQC) to assign ambiguous proton environments, particularly for overlapping aromatic or amide signals.
  • Step 3 : Cross-validate with IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the amide).

Q. How do steric and electronic effects influence the regioselectivity of this compound in cross-coupling reactions?

  • Methodology :

  • Step 1 : Perform DFT calculations (e.g., Gaussian 16) to model transition states and charge distribution at reactive sites (e.g., para vs. meta positions).
  • Step 2 : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., PPh₃) in Suzuki-Miyaura couplings with aryl boronic acids.
  • Step 3 : Analyze regioselectivity trends via HPLC and kinetic studies under varying temperatures and solvent polarities .

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